N-(3-Chlorophenyl) 3-aminobenzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide typically involves the reaction of 3-chlorophenylamine with 3-nitrobenzenesulfonamide, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield .
Chemical Reactions Analysis
N-(3-Chlorophenyl) 3-aminobenzenesulfonamide undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzenesulfonamides and their derivatives .
Scientific Research Applications
N-(3-Chlorophenyl) 3-aminobenzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
it is believed to exert its effects through interactions with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
N-(3-Chlorophenyl) 3-aminobenzenesulfonamide can be compared with other similar compounds such as:
N-(4-Chlorophenyl) 3-aminobenzenesulfonamide: Similar structure but with the chlorine atom in the para position.
N-(3-Bromophenyl) 3-aminobenzenesulfonamide: Similar structure but with a bromine atom instead of chlorine.
N-(3-Chlorophenyl) 4-aminobenzenesulfonamide: Similar structure but with the amino group in the para position.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their structures .
Properties
IUPAC Name |
3-amino-N-(3-chlorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-9-3-1-5-11(7-9)15-18(16,17)12-6-2-4-10(14)8-12/h1-8,15H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVYFKMOPNABOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396987 |
Source
|
Record name | 3-Amino-N-(3-chlorophenyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438017-93-7 |
Source
|
Record name | 3-Amino-N-(3-chlorophenyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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